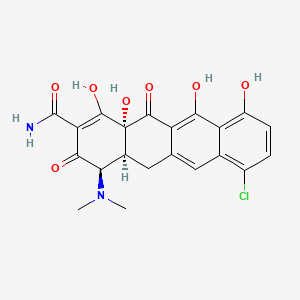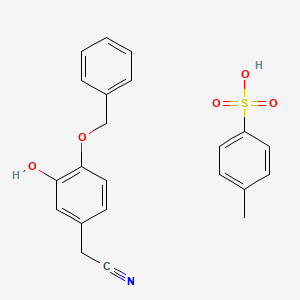
4-Epianhydrodemeclocycline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Epianhydrodemeclocycline is a derivative and impurity of demeclocycline, which is a tetracycline antibiotic. This compound is known for its structural similarity to demeclocycline but with distinct chemical properties that make it an interesting subject for scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Epianhydrodemeclocycline typically involves the chemical modification of demeclocycline. The process includes specific reaction conditions such as controlled temperature and pH levels to ensure the desired structural changes. Detailed synthetic routes are often proprietary and may involve multiple steps of organic synthesis, including chlorination and hydroxylation reactions .
Industrial Production Methods: Industrial production of this compound is less common compared to its parent compound, demeclocycline. when produced, it follows stringent quality control measures to ensure purity and consistency. The production process may involve large-scale organic synthesis techniques and purification methods such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-Epianhydrodemeclocycline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated compounds .
Scientific Research Applications
4-Epianhydrodemeclocycline has several applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry to study the behavior of tetracycline derivatives.
Biology: Investigated for its potential effects on bacterial protein synthesis and its role as an antibiotic impurity.
Medicine: Explored for its potential therapeutic effects and its role in understanding the pharmacokinetics of tetracycline antibiotics.
Industry: Utilized in the development of new antibiotics and in quality control processes for pharmaceutical production
Mechanism of Action
The mechanism of action of 4-Epianhydrodemeclocycline is similar to that of demeclocycline. It inhibits protein synthesis by binding to the 30S ribosomal subunit of susceptible bacteria. This binding interferes with the attachment of aminoacyl-tRNA to the mRNA-ribosome complex, thereby inhibiting bacterial growth. Additionally, it may cause alterations in the cytoplasmic membrane, affecting cellular functions .
Comparison with Similar Compounds
Demeclocycline: The parent compound, known for its antibiotic properties.
4-epi-Demeclocycline Hydrochloride: Another derivative with similar structural features.
Demethyltetracycline: A related tetracycline antibiotic with distinct pharmacological properties .
Uniqueness: 4-Epianhydrodemeclocycline is unique due to its specific structural modifications, which result in different chemical and biological properties compared to its parent compound and other derivatives. These differences make it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C21H19ClN2O7 |
|---|---|
Molecular Weight |
446.8 g/mol |
IUPAC Name |
(4R,4aS,12aR)-7-chloro-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide |
InChI |
InChI=1S/C21H19ClN2O7/c1-24(2)15-9-6-7-5-8-10(22)3-4-11(25)13(8)16(26)12(7)18(28)21(9,31)19(29)14(17(15)27)20(23)30/h3-5,9,15,25-26,29,31H,6H2,1-2H3,(H2,23,30)/t9-,15+,21-/m0/s1 |
InChI Key |
BQFNYHFSJOJWHN-QVTBRLCASA-N |
Isomeric SMILES |
CN(C)[C@@H]1[C@@H]2CC3=CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl |
Canonical SMILES |
CN(C)C1C2CC3=CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-(methylthio)propanamide](/img/structure/B13403532.png)

![[2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl]carbamic Acid-d6 1,1-Dimethylethyl Ester](/img/structure/B13403546.png)






![Pyridin-4-yl-[4-[1-[[6-(trifluoromethyl)pyridin-3-yl]methyl]piperidin-4-yl]piperazin-1-yl]methanone](/img/structure/B13403597.png)


![(2R)-1-{[(2r)-1-methoxy-1-oxo-2-propanyl]amino}-1-oxo-2-propanaminium chloride](/img/structure/B13403603.png)
